4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c18-13-3-1-12(2-4-13)17(5-6-17)15(23)20-8-9-21(14(22)11-20)16-19-7-10-24-16/h1-4,7,10H,5-6,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMRNVLLHFPZRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(C(=O)C3)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a fluorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a dihaloalkane.
Final Coupling: The final step involves coupling the synthesized intermediates through a nucleophilic substitution reaction to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: The compound serves as a probe in chemical biology to study cellular processes and pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing cellular pathways. For example, it could inhibit an enzyme involved in a disease pathway, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(1-(4-Chlorophenyl)cyclopropane-1-carbonyl)-1-(thiazol-2-yl)piperazin-2-one: Similar structure with a chlorine atom instead of a fluorine atom.
4-(1-(4-Methylphenyl)cyclopropane-1-carbonyl)-1-(thiazol-2-yl)piperazin-2-one: Similar structure with a methyl group instead of a fluorine atom.
4-(1-(4-Nitrophenyl)cyclopropane-1-carbonyl)-1-(thiazol-2-yl)piperazin-2-one: Similar structure with a nitro group instead of a fluorine atom.
Uniqueness
The presence of the fluorophenyl group in 4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one imparts unique electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.
Biological Activity
The compound 4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure features a piperazine ring, a cyclopropanecarbonyl moiety, and a thiazole group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. The presence of the thiazole and piperazine rings suggests potential interactions with neurotransmitter receptors and enzymes involved in various biochemical pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity: The compound may act as an inhibitor of certain enzymes, potentially impacting metabolic pathways.
- Receptor Modulation: It may bind to various receptors, influencing signaling pathways related to pain, inflammation, or cancer progression.
Anticancer Activity
Research indicates that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to inhibit tumor growth in vitro and in vivo models. A study demonstrated that piperazine derivatives could induce apoptosis in cancer cells through caspase activation pathways .
Tyrosinase Inhibition
Tyrosinase is a critical enzyme in melanin production and is a target for skin whitening agents. Compounds with similar structures have been evaluated for their inhibitory effects on Agaricus bisporus tyrosinase (AbTYR). For example, related compounds showed IC50 values significantly lower than traditional inhibitors like kojic acid . This suggests that the compound may possess similar inhibitory activity.
Case Studies
Pharmacological Applications
Given its structural characteristics and biological activities, this compound could be explored for various therapeutic applications:
- Cancer Therapeutics: Potential development as an anticancer agent targeting specific pathways.
- Skin Lightening Agents: Possible use in cosmetic formulations aimed at reducing hyperpigmentation.
Q & A
Basic Research Questions
What are the key structural features of 4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one that influence its reactivity and bioactivity?
The compound’s structure includes:
- Cyclopropane-carbonyl group : Introduces ring strain, enhancing electrophilic reactivity and metabolic stability .
- 4-Fluorophenyl moiety : Electron-withdrawing fluorine modulates π-π stacking and hydrophobic interactions with biological targets .
- 1,3-Thiazol-2-yl group : Participates in hydrogen bonding and metal coordination, critical for enzyme inhibition (e.g., kinases) .
- Piperazin-2-one core : Facilitates conformational flexibility and salt bridge formation in receptor binding .
Methodological Insight : Use NMR (¹H/¹³C) and HRMS to confirm regiochemistry and purity. Computational tools (e.g., DFT) predict electronic effects of substituents .
What are the common synthetic challenges in preparing this compound, and how are they addressed?
Key challenges include:
- Cyclopropane ring formation : Requires precise control of carbene insertion or [2+1] cycloaddition under inert conditions to avoid side reactions .
- Coupling of thiazole and piperazinone : Use Buchwald-Hartwig amination or SNAr reactions with Pd catalysts (e.g., Pd(OAc)₂) for regioselectivity .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (e.g., ethanol/water) to isolate intermediates .
Optimization : Monitor reaction progress via TLC and adjust temperature (e.g., reflux at 80°C) to minimize decomposition .
How is the biological activity of this compound assessed in preliminary studies?
- In vitro assays :
- Kinase inhibition : Measure IC₅₀ using ADP-Glo™ kinase assays (e.g., against EGFR or VEGFR2) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HCT-116) with EC₅₀ determination .
- Target validation : Radioligand binding assays (e.g., ³H-labeled analogs) for receptor affinity (e.g., GPCRs) .
Data Interpretation : Compare dose-response curves and use statistical tools (e.g., GraphPad Prism) to resolve variability .
Advanced Research Questions
How can contradictory data on this compound’s bioactivity across studies be resolved?
Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay conditions : Buffer pH (e.g., Tris-HCl vs. HEPES) affects ionization of the thiazole nitrogen .
- Compound stability : Degradation in DMSO stock solutions over time; validate purity via HPLC before assays .
Resolution : Replicate experiments under standardized conditions (e.g., 10% DMSO, pH 7.4) and use orthogonal assays (e.g., SPR for binding kinetics) .
What strategies optimize the synthetic route for scale-up without compromising yield?
- Flow chemistry : Continuous synthesis of cyclopropane intermediates reduces batch-to-batch variability .
- Catalyst optimization : Replace Pd(OAc)₂ with air-stable Pd nanoparticles for cost-effective coupling reactions .
- Green solvents : Substitute dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
Validation : Track reaction efficiency via in-line IR spectroscopy and compare yields across 3+ batches .
How does the compound’s stereoelectronic profile influence its interaction with biological targets?
- Cyclopropane ring : High s-character of C-C bonds enhances σ-acceptor capacity, stabilizing transition states in enzyme inhibition .
- Fluorine substituent : Ortho/para-directing effects alter binding to aromatic residues (e.g., Tyr in kinases) .
Methodology : Perform docking studies (e.g., AutoDock Vina) with crystallographic protein data (PDB) to map interactions .
Methodological Challenges and Solutions
How to address low solubility in aqueous buffers during bioactivity assays?
- Formulation : Use co-solvents (e.g., 0.1% Tween-80) or prepare β-cyclodextrin inclusion complexes .
- Structural modification : Introduce polar groups (e.g., -OH, -SO₃H) at the piperazinone nitrogen .
Validation : Measure solubility via shake-flask method and confirm bioactivity in parallel assays .
What analytical techniques resolve structural ambiguities in derivatives?
- X-ray crystallography : Resolve regiochemistry of thiazole substitution (e.g., C2 vs. C5) .
- 2D NMR (NOESY, HSQC) : Assign stereochemistry of cyclopropane-carbonyl groups .
Case Study : Confirmation of Z/E isomerism in enone derivatives via NOE correlations .
Critical Analysis of Contradictory Evidence
- Cyclopropane stability : reports degradation under acidic conditions, while suggests stability in pH 7.4 buffers. Resolution: Conduct stability studies using LC-MS under varying pH .
- Thiazole reactivity : Discrepancies in regioselectivity may stem from solvent polarity (e.g., DMF vs. THF) during coupling reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
